molecular formula C6H7NO5 B1197453 2,6-Dioxo-4-morpholineacetic acid CAS No. 33658-49-0

2,6-Dioxo-4-morpholineacetic acid

Cat. No. B1197453
CAS RN: 33658-49-0
M. Wt: 173.12 g/mol
InChI Key: FHSPYXCBYKGRQZ-UHFFFAOYSA-N
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Patent
US04454107

Procedure details

A round bottom flask is charged with dimethylformamide 72 g, acetic anhydride 25 g, pyridine 2 g, and nitrilotriacetic acid 38.2 g and the suspension is nitrogen purged for several minutes. The flask is stoppered and the mixture is stirred at room temperature for 3 days. A small amount of unreacted NTA is filtered out. The bulk of the solvent 79 ml is removed in vacuo at a bath temperature of 60°-70° C. The resulting viscous solution is twice roto-vacued after two successive additions of 40 ml dimethylformamide.
Quantity
72 g
Type
reactant
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
38.2 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
CN(C)C=O.C(OC(=O)C)(=O)C.[N:13]([CH2:22][C:23]([OH:25])=[O:24])([CH2:18][C:19]([OH:21])=O)[CH2:14][C:15]([OH:17])=[O:16]>N1C=CC=CC=1>[O:24]=[C:23]1[O:25][C:19](=[O:21])[CH2:18][N:13]([CH2:14][C:15]([OH:17])=[O:16])[CH2:22]1

Inputs

Step One
Name
Quantity
72 g
Type
reactant
Smiles
CN(C=O)C
Name
Quantity
25 g
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Name
Quantity
38.2 g
Type
reactant
Smiles
N(CC(=O)O)(CC(=O)O)CC(=O)O
Name
Quantity
2 g
Type
solvent
Smiles
N1=CC=CC=C1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture is stirred at room temperature for 3 days
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
purged for several minutes
FILTRATION
Type
FILTRATION
Details
A small amount of unreacted NTA is filtered out
CUSTOM
Type
CUSTOM
Details
The bulk of the solvent 79 ml is removed in vacuo at a bath temperature of 60°-70° C

Outcomes

Product
Details
Reaction Time
3 d
Name
Type
Smiles
O=C1CN(CC(O1)=O)CC(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.